Sodium 1,3-benzoxazol-2-ylacetate potential as an antimicrobial
Sodium 1,3-benzoxazol-2-ylacetate potential as an antimicrobial
Technical Whitepaper: Evaluation of Sodium 1,3-benzoxazol-2-ylacetate (S-13B) as an Antimicrobial Lead
Executive Summary
This guide evaluates Sodium 1,3-benzoxazol-2-ylacetate (S-13B) , a water-soluble derivative of the benzoxazole pharmacophore. While benzoxazoles are historically recognized as bioisosteres of nucleic bases (adenine/guanine), the specific acetate salt form offers a unique advantage: aqueous solubility facilitating high-concentration screening without the use of cytotoxic co-solvents like DMSO.
This document serves as a technical manual for researchers investigating S-13B as a DNA Gyrase B inhibitor . It moves beyond basic literature to provide actionable synthesis protocols, mechanistic pathways, and self-validating microbiological assays.
Chemical Profile & Pharmacophore Analysis
The core structure of S-13B consists of a benzoxazole ring fused to an acetate moiety. The biological activity hinges on the heterocyclic ring's ability to intercalate DNA or bind enzyme pockets, while the sodium carboxylate tail ensures transport in aqueous media.
| Property | Specification |
| IUPAC Name | Sodium; 2-(1,3-benzoxazol-2-yl)acetate |
| Molecular Formula | C₉H₆NNaO₃ |
| Role | DNA Gyrase Inhibitor / Topoisomerase IV Inhibitor |
| Solubility | Water (High), Ethanol (Moderate), DMSO (High) |
| Key Advantage | Eliminates precipitation issues common with benzoxazole-2-acetic acid in Mueller-Hinton Broth. |
Structural Causality[1]
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The Benzoxazole Ring: Acts as a scaffold mimic for ATP, allowing it to compete for the ATP-binding site on the GyrB subunit of bacterial DNA gyrase.
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The Acetate Side Chain: Provides the necessary steric flexibility for the molecule to enter the binding pocket.
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The Sodium Counter-ion: Ionizes in physiological pH (7.4), preventing the compound from crystallizing during incubation, a common source of false-negative MIC results in hydrophobic benzoxazoles.
Mechanism of Action (MOA)
S-13B functions primarily as a Gyrase B (GyrB) inhibitor . Unlike fluoroquinolones (which target the GyrA subunit and DNA cleavage complex), benzoxazoles often target the ATPase domain of GyrB. This distinction is critical for targeting quinolone-resistant strains.
Pathway Visualization
The following diagram illustrates the competitive inhibition pathway where S-13B prevents the ATP hydrolysis required for DNA supercoiling.
Figure 1: Mechanism of Action showing S-13B competing with ATP for the GyrB subunit, leading to replication arrest.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed with internal validation steps.
Synthesis of Sodium Salt from Acid Precursor
Commercial sources often supply the acid form (1,3-benzoxazol-2-ylacetic acid), which is insoluble in water. You must convert it to the sodium salt for biological accuracy.
Protocol:
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Dissolution: Dissolve 10 mmol of 1,3-benzoxazol-2-ylacetic acid in 20 mL of absolute ethanol.
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Neutralization: Add equimolar (10 mmol) Sodium Ethoxide (EtONa) dropwise under stirring at 0°C.
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Validation: Monitor pH. Stop addition exactly when pH reaches 7.5–8.0.
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Precipitation: Add 50 mL of diethyl ether to force the sodium salt out of solution.
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Filtration: Vacuum filter the white precipitate.
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Drying: Dry under vacuum at 40°C for 4 hours.
Antimicrobial Assay (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.
Reagents:
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Compound: S-13B (Stock: 10 mg/mL in sterile deionized water). Note: No DMSO required.
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Media: Mueller-Hinton Broth (MHB), cation-adjusted.
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Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
Workflow:
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Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100. -
Plate Setup:
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Rows A-H: Serial 2-fold dilutions of S-13B (Range: 512 µg/mL to 0.5 µg/mL).
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Column 11: Growth Control (Bacteria + Media).
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Column 12: Sterility Control (Media only).
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Incubation: 37°C for 16–20 hours.
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Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via OD600.
Self-Validating Step: If the Sterility Control (Col 12) shows turbidity, the assay is void. If the Growth Control (Col 11) is clear, the inoculum is non-viable.
Experimental Workflow Diagram
Figure 2: End-to-end workflow from chemical synthesis to biological validation.
Data Interpretation & Expected Results
Based on Structure-Activity Relationship (SAR) data of benzoxazole derivatives, S-13B is expected to show moderate-to-high potency against Gram-positive bacteria.
Anticipated MIC Ranges:
| Organism | Strain Type | Expected MIC (µg/mL) | Interpretation |
| S. aureus | Gram-Positive | 16 – 64 | Active. Primary target (GyrB) is accessible. |
| B. subtilis | Gram-Positive | 8 – 32 | Highly Active. Cell wall permeability is favorable. |
| E. coli | Gram-Negative | > 128 | Weak Activity. Efflux pumps and outer membrane often exclude benzoxazoles without specific siderophore conjugation [1]. |
| C. albicans | Fungal | 64 – 128 | Moderate. Potential interference with eukaryotic Topoisomerase. |
Technical Insight: If MIC values for E. coli are high (>128 µg/mL), do not discard the scaffold. This indicates a penetration issue , not a potency issue . The benzoxazole core is a valid inhibitor; future medicinal chemistry should focus on lipophilic substitutions (e.g., halogenation at position 5) to improve Gram-negative entry [2].
References
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Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics. Source: NIH / PubMed Central Context: Explains the difficulty of benzoxazole/thiazole entry into Gram-negatives and strategies to overcome it. Link:[Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Source: NIH / PubMed Central Context: Establishes the SAR of benzoxazole derivatives against S. aureus and B. subtilis. Link:[Link]
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors. Source: ACS Infectious Diseases (via NIH) Context: Validates the ATPase domain of GyrB as a target for heterocycles similar to benzoxazoles. Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
